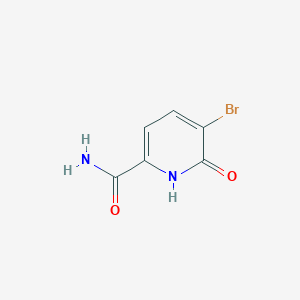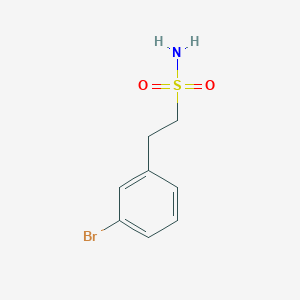
2-(3-Bromophenyl)ethane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromophenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C8H10BrNO2S It is characterized by the presence of a bromophenyl group attached to an ethane sulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)ethane-1-sulfonamide typically involves the reaction of 3-bromobenzene with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, and the reaction is often carried out in large reactors. The product is isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration .
化学反応の分析
Types of Reactions
2-(3-Bromophenyl)ethane-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethane sulfonamide moiety can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The compound can be reduced to form the corresponding ethane sulfonamide without the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl ethane sulfonamides.
Oxidation Reactions: Products include sulfonic acids and sulfonyl chlorides.
Reduction Reactions: Products include the corresponding ethane sulfonamide without the bromine atom.
科学的研究の応用
2-(3-Bromophenyl)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-(3-Bromophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the sulfonamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(3-Bromophenyl)ethene-1-sulfonamide: Similar structure but with an ethene linkage instead of ethane.
3-Bromobenzenesulfonamide: Lacks the ethane linkage, simpler structure.
Uniqueness
2-(3-Bromophenyl)ethane-1-sulfonamide is unique due to its specific combination of a bromophenyl group and an ethane sulfonamide moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
特性
分子式 |
C8H10BrNO2S |
|---|---|
分子量 |
264.14 g/mol |
IUPAC名 |
2-(3-bromophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H10BrNO2S/c9-8-3-1-2-7(6-8)4-5-13(10,11)12/h1-3,6H,4-5H2,(H2,10,11,12) |
InChIキー |
KZHMFCIBHVPQCA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)CCS(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[2-amino-9-(2-methylpropyl)-9H-purin-6-yl]sulfanyl}acetic acid](/img/structure/B15245650.png)
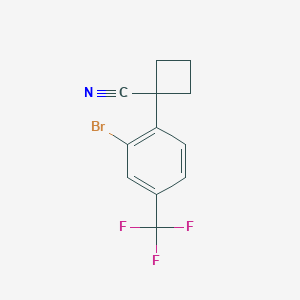
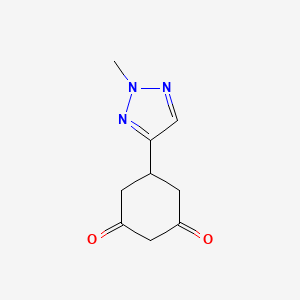
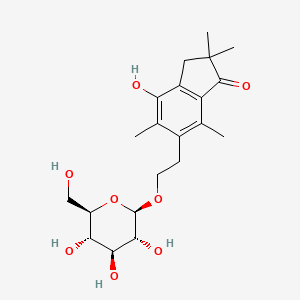
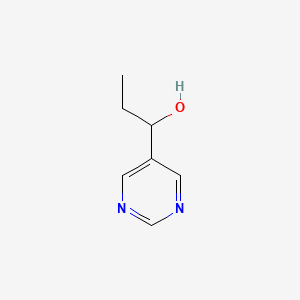
![4-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245696.png)
![2-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245707.png)
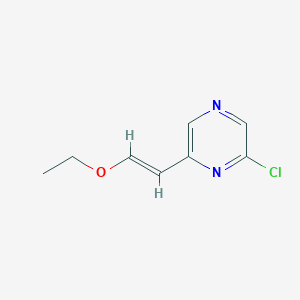
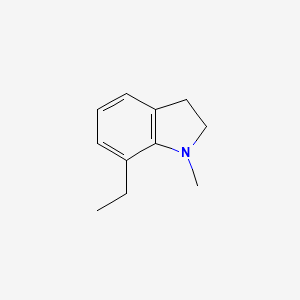
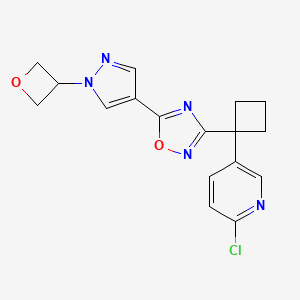
![(E)-tert-Butyl (3-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B15245737.png)
![5-Amino-1,3-dihydrobenzo[c][1,2,5]thiadiazole2,2-dioxide](/img/structure/B15245738.png)
![1-Methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B15245741.png)
